Ammonium monofluorophosphate

Description

Historical Trajectories in Fluorophosphate (B79755) Chemistry

The journey into fluorophosphate chemistry began in the early 20th century, with German chemist Willy Lange at the forefront of its discovery. In 1929, while at the University of Berlin, Lange successfully synthesized sodium monofluorophosphate. His work was part of a broader investigation into fluoro acids, aiming to compare their properties with other anions like perchlorate (B79767) and fluoborate.

Lange's research led to the synthesis of several monofluorophosphate salts, including the ammonium (B1175870) salt, by heating a solution of a difluorophosphate with a dilute base. wikipedia.org This process involved the loss of one fluoride (B91410) ion from the difluorophosphate complex to form the monofluorophosphate (PO₃F²⁻) anion. wikipedia.org These early syntheses were foundational, establishing the existence and basic chemical behavior of monofluorophosphates. Although initial interest in these compounds included potential applications like insecticides, their true significance in materials science would emerge much later. wikipedia.org

Contemporary Significance in Advanced Inorganic Materials Research

In recent years, ammonium monofluorophosphate has transitioned from a historical chemical curiosity to a compound of significant interest in advanced inorganic materials research. Its importance lies primarily in its role as a versatile precursor and a functional component for creating materials with specialized optical and electrochemical properties.

A Precursor for Novel Inorganic Compounds: this compound serves as an essential building block in the synthesis of a variety of metal monofluorophosphates. Through methods like hydrothermal synthesis, researchers use (NH₄)₂PO₃F to create complex structures such as (NH₄)₂M(PO₃F)₂(H₂O)₂ (where M = Mg, Co, Mn) and NH₄Cr(PO₃F)₂(H₂O)₆. mdpi.com These compounds are investigated for their unique crystal structures and physical properties. It is also used to form double salts, such as (NH₄)₂PO₃F·NH₄NO₃, which exhibit interesting structural phase transitions. mdpi.com

Nonlinear Optical (NLO) Materials: A significant area of contemporary research is the application of monofluorophosphates in nonlinear optics. The monofluorophosphate (PO₃F)²⁻ group has been identified as a novel functional unit for deep-ultraviolet (DUV) NLO materials. acs.orgresearchgate.net Theoretical and experimental studies have shown that this compound, (NH₄)₂PO₃F, is a promising DUV NLO candidate itself. It exhibits a remarkably strong second-harmonic generation (SHG) response, approximately 0.9 to 1.1 times that of the industry standard potassium dihydrogen phosphate (B84403) (KDP), and a high laser damage threshold. acs.org This makes it a target for developing new crystals for high-power laser applications.

Cathode Materials for Batteries: The field of energy storage has also found a valuable component in this compound. It is utilized as a reactant in the synthesis of fluorophosphate-based cathode materials for next-generation batteries, including sodium-ion and potassium-ion batteries. researchgate.netgoogle.com For instance, it can serve as the phosphorus and fluorine source in the preparation of vanadium fluorophosphates (e.g., Na₃(VO)₂(PO₄)₂F), which are noted for their robust structures and fast ion transportation capabilities. google.com Furthermore, with the emergence of aqueous ammonium-ion batteries (AAIBs) as a low-cost and safe energy storage option, ammonium-containing compounds like this compound are gaining relevance as potential components or precursors for electrode materials. researchgate.netnih.gov

Fluorophosphate Glasses: While not a direct application, the chemistry of ammonium phosphates is relevant to the creation of fluorophosphate glasses. These are low-melting-point glasses formed from mixtures of metal fluorides and phosphates. wikipedia.org For example, ammonium dihydrogen phosphate can be used as a source material for phosphorus pentoxide in the synthesis of tin fluoride phosphate glasses. scispace.com This highlights the broader utility of ammonium phosphate derivatives in creating advanced amorphous materials.

Research Data on this compound

Detailed structural analysis has been crucial in understanding the properties of this compound. The compound has been characterized in both its anhydrous and hydrated forms.

Table 1: Crystallographic Data for bis(Ammonium) Fluorophosphate ((NH₄)₂PO₃F)

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | P n a 2₁ |

| Lattice Constant a | 7.9481 Å |

| Lattice Constant b | 11.3472 Å |

| Lattice Constant c | 6.0425 Å |

| Angle α | 90° |

| Angle β | 90° |

| Angle γ | 90° |

| Data sourced from Krupková, et al. (2002). nih.gov |

Table 2: Crystallographic Data for this compound Monohydrate ((NH₄)₂PO₃F·H₂O)

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Lattice Constant a | 6.298 Å |

| Lattice Constant b | 8.311 Å |

| Lattice Constant c | 12.702 Å |

| Angle α | 90° |

| Angle β | 98.58° |

| Angle γ | 90° |

| Calculated Density | 1.536 g/cm³ |

| Data sourced from Berndt, A. F. & Sylvester, J. M. (1972). iucr.org |

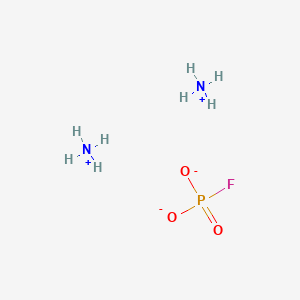

Structure

2D Structure

Properties

IUPAC Name |

diazanium;fluoro-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P.2H3N/c1-5(2,3)4;;/h(H2,2,3,4);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEOCANGOMBQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]P(=O)([O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH8N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021845 | |

| Record name | Phosphorofluoridic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14312-45-9, 66115-19-3 | |

| Record name | Ammonium monofluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorofluoridic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM MONOFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS46648QNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Ammonium (B1175870) Monofluorophosphate

Direct synthesis methods offer a straightforward approach to producing ammonium monofluorophosphate, often involving readily available starting materials.

A new and direct method for the synthesis of crystalline this compound monohydrate has been developed based on the reaction of phosphoric acid (H₃PO₄) with an alkali hydrogenfluoride, specifically ammonium bifluoride ((NH₄)HF₂). rsc.orgpsu.edu This reaction represents a facile fluorination of phosphoric acid. psu.edu The alkali hydrogenfluoride serves a dual role; it acts as the fluorinating agent and as the source of the counter cation (in this case, the ammonium ion). psu.edu The interaction between phosphoric acid and the alkali hydrogenfluoride is expected to lead to the formation of monofluorophosphoric acid (H₂PO₃F) in situ, which is then neutralized by the ammonium ions present. psu.edu This method avoids the need for high-temperature fusion or the separate preparation of fluorophosphoric acid, which are common in other synthetic routes. psu.edu

The general reaction can be represented as: H₃PO₄ + (NH₄)HF₂ → (NH₄)₂PO₃F·H₂O

This synthetic strategy has also been successfully applied to the synthesis of other alkali monofluorophosphates, such as the potassium salt, by substituting ammonium bifluoride with potassium bifluoride. psu.edu

A key step in the direct synthesis method described above is the isolation of the product using precipitation in an aqueous-organic solvent system. rsc.orgpsu.edu After the reaction of phosphoric acid and ammonium bifluoride in water, an organic solvent like ethanol (B145695) is added to the solution. psu.edu The role of the ethanol is to induce the precipitation of the desired this compound monohydrate, which is sparingly soluble in the resulting ethanol-water mixture. psu.edugoogle.com

The general procedure involves mixing phosphoric acid and ammonium bifluoride in water, stirring the solution, and then adding ethanol to precipitate the white, crystalline product. psu.edu The mixture is stirred further and then allowed to stand to ensure complete precipitation. psu.edu The solid product is then separated, typically by centrifugation, washed multiple times with ethanol to remove any unreacted starting materials or byproducts, and dried. psu.edu This precipitation technique is crucial for obtaining a pure product by separating it from components that remain soluble in the aqueous alcohol solution. google.com

Table 1: Research Findings on Direct Synthesis of this compound Monohydrate

| Parameter | Finding | Source |

| Reactants | 88% Phosphoric acid (H₃PO₄), Ammonium bifluoride ((NH₄)HF₂) | psu.edu |

| Solvent System | Water and Ethanol (~95%) | psu.edu |

| Product | This compound monohydrate, [NH₄]₂[PO₃F]·H₂O | rsc.orgpsu.edu |

| Yield | 66% | psu.edu |

| Elemental Analysis (Found) | F: 12.7%, N: 18.55%, P: 20.6% | psu.edu |

| Elemental Analysis (Calculated) | F: 12.5%, N: 18.4%, P: 20.35% | psu.edu |

| Molar Conductance (ΛM) | 230 Ω⁻¹ cm² mol⁻¹ | psu.edu |

Advanced Fluorination Strategies for Monofluorophosphates

Advanced fluorination strategies provide alternative pathways to monofluorophosphates, often by modifying more complex phosphorus-fluorine precursors or by employing high-energy reaction conditions. These methods are fundamental in the broader chemistry of fluorinated phosphates.

Monofluorophosphates can be prepared through the controlled hydrolysis of difluorophosphate (PO₂F₂⁻) precursors. wikipedia.orgwikipedia.org When treated with an alkali or dilute sodium hydroxide (B78521), the difluorophosphate ion undergoes hydrolysis, yielding the monofluorophosphate salt, water, and a fluoride (B91410) ion. wikipedia.orgwikipedia.org

The general reaction is: PO₂F₂⁻ + 2 MOH → M₂PO₃F + H₂O + F⁻ (where M is an alkali metal)

This method is a recognized laboratory route for the synthesis of monofluorophosphates. wikipedia.org The process relies on the cleavage of a phosphorus-fluorine bond in the difluorophosphate anion and its replacement with a hydroxyl group, which subsequently forms the phosphate (B84403) structure. The hydrolysis of more complex fluorophosphates, such as hexafluorophosphate (B91526) (PF₆⁻), can also lead to the formation of difluorophosphate and subsequently monofluorophosphate as decomposition products. rsc.orggoogle.com

A major industrial production method for monofluorophosphates involves the reaction of a metaphosphate with a fluoride. wikipedia.org This process is typically carried out at high temperatures. rsc.org For the synthesis of sodium monofluorophosphate, sodium metaphosphate (NaPO₃) is reacted with sodium fluoride (NaF). wikipedia.orgrsc.org

The reaction is: NaPO₃ + NaF → Na₂PO₃F

This process involves the scission of a pyrophosphate-like bond within the polymeric structure of sodium metaphosphate. wikipedia.org The reaction can be performed by melting the reactants together, sometimes using a flux like sodium hexafluorosilicate (B96646) to facilitate the process. rsc.orgresearchgate.net Similar high-temperature fusion reactions are a common strategy for producing various alkali monofluorophosphates. psu.edugoogle.com

Monofluorophosphates can also be synthesized by reacting phosphoric acid with metal fluorides in a molten medium. wikipedia.org A specific example involves dissolving the metal fluoride in molten urea (B33335), which then reacts with phosphoric acid to form the monofluorophosphate. wikipedia.org This method leverages the unique solvent properties of molten urea to facilitate the reaction.

Furthermore, high-temperature melt reactions, often referred to as frit reactions or scorification, are a general strategy for producing monofluorophosphates. google.comgoogle.com This involves heating a mixture of a phosphate source (like a sodium phosphate polymer) and a fluoride source (like sodium fluoride) in a furnace until they melt and react. google.com The resulting molten mass is then cooled, crushed, and sieved to obtain the final product. google.comgoogle.com The congruent melting point for sodium monofluorophosphate, for instance, is 635°C. researchgate.net

Green Chemistry Principles in Monofluorophosphate Synthesis

The application of green chemistry principles to the synthesis of monofluorophosphates aims to reduce the environmental impact and improve the safety profile of the manufacturing process. Key aspects include the use of less hazardous reagents, avoidance of harsh reaction conditions, and simplification of the synthetic procedure to minimize waste and energy consumption.

A significant advancement in the green synthesis of monofluorophosphates, including the ammonium salt, is the development of facile aqueous-based methods. psu.edursc.org These routes often operate at or near room temperature, circumventing the need for high-temperature fusion reactions which are energy-intensive and can lead to the loss of fluorine. psu.edu

One of the primary green chemistry considerations in monofluorophosphate synthesis is the avoidance of anhydrous hydrofluoric acid, a highly corrosive and toxic reagent. The use of alternative fluorinating agents, such as ammonium bifluoride in an aqueous medium, presents a safer alternative. psu.edu

Furthermore, direct one-pot syntheses are favored as they reduce the number of operational steps, minimize the use of solvents and reagents, and consequently decrease waste generation. The direct synthesis of this compound from phosphoric acid and ammonium bifluoride is an example of such a streamlined process. psu.edursc.org The reaction is carried out in water, an environmentally benign solvent, and the product is precipitated out, simplifying the purification process. psu.edu

The table below summarizes the application of green chemistry principles in the synthesis of monofluorophosphates.

| Green Chemistry Principle | Application in Monofluorophosphate Synthesis | Reference |

|---|---|---|

| Prevention | Direct synthesis methods reduce the formation of byproducts. | psu.edu |

| Atom Economy | One-pot reactions maximize the incorporation of starting materials into the final product. | psu.edu |

| Less Hazardous Chemical Syntheses | Use of ammonium bifluoride instead of anhydrous hydrofluoric acid. | psu.edu |

| Safer Solvents and Auxiliaries | Utilization of water as the primary reaction solvent. | psu.edu |

| Design for Energy Efficiency | Conducting reactions at ambient temperature instead of high-temperature fusion. | psu.edu |

| Reduce Derivatives | Avoiding the need for pre-synthesis and purification of intermediates like fluorophosphoric acid. | psu.edu |

Research Findings: Research has highlighted a "facile and green aqueous synthesis method" for a range of monofluorophosphates, including those containing ammonium cations. This approach, which can involve acid-base neutralization or metathesis reactions, boasts high yields of over 80% and relies on low-cost, simple manipulations. psu.edu A patent for the production of sodium monofluorophosphate also emphasizes the environmental benefits of its process, which avoids gas processing and pollution associated with traditional fluorination methods, terming it a "cleans production technique". google.com While this patent is for the sodium salt, the underlying principles of using safer precursors and cleaner reaction pathways are directly applicable to the synthesis of this compound.

Structural Elucidation and Crystallography

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the primary method for determining the precise crystal structure of ammonium (B1175870) monofluorophosphate and its hydrates. An early study of (NH₄)₂PO₃F·H₂O determined that it crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The unit cell parameters were reported as a = 6.298 Å, b = 8.311 Å, c = 12.702 Å, and β = 98.58°. iucr.org The structure was refined to a final R-value of 0.128. iucr.org More recent studies on related ammonium-containing monofluorophosphates have provided further insight into the structural diversity of this class of compounds. mdpi.com For instance, the double salt (NH₄)₂PO₃F·NH₄NO₃ also crystallizes in a monoclinic system but with the space group P2₁/n, and it undergoes reversible structural phase transitions upon cooling. mdpi.com

A number of ammonium transition metal monofluorophosphates have been synthesized and their crystal structures determined, revealing a range of coordination environments and network dimensionalities. mdpi.comresearchgate.net These studies provide a broader context for understanding the structural role of the ammonium cation in stabilizing different crystal lattices.

The monofluorophosphate anion (PO₃F²⁻) is a tetrahedral species isoelectronic with the sulfate (B86663) anion (SO₄²⁻). mdpi.com However, the substitution of one oxygen atom with a more electronegative fluorine atom leads to a distortion of the tetrahedral geometry. A comprehensive survey of 88 independent PO₃F²⁻ anions in various inorganic compounds has established the mean bond lengths and angles for this ion. mdpi.comresearchgate.net

The P-F bond is consistently longer than the P-O bonds, and the O-P-O angles are larger than the O-P-F angles. mdpi.comresearchgate.net This is attributed to the different electronegativities and bonding characteristics of fluorine and oxygen. The substitution of fluorine into the orthophosphate anion results in a decrease of the P-O distance and an increase in the O-P-O angle. iucr.org

| Parameter | Mean Value | Standard Deviation |

|---|---|---|

| P–O Bond Length (Å) | 1.506 | 0.013 |

| P–F Bond Length (Å) | 1.578 | 0.020 |

| O–P–O Bond Angle (°) | 113.7 | 1.7 |

| O–P–F Bond Angle (°) | 104.8 | 1.7 |

Data sourced from a survey of 88 independent PO₃F²⁻ anions. mdpi.comresearchgate.net

A noteworthy and consistent observation across numerous studies of monofluorophosphates is that hydrogen bonds of the type D–H···F–P (where D = O or N) are generally not formed. mdpi.commdpi.comresearchgate.net This indicates a lower propensity for the fluorine atom in the monofluorophosphate anion to act as a hydrogen bond acceptor compared to the oxygen atoms. In more complex structures, such as (NH₄)₃[PO₃F][BF₄], ammonium cations are involved in hydrogen bonding that links the isolated [PO₃F]²⁻ and [BF₄]⁻ tetrahedra. acs.org

The versatility of the monofluorophosphate anion, in conjunction with the ammonium cation and various metal ions, allows for the formation of diverse and complex crystal architectures. Layered structures are common, where sheets of metal-monofluorophosphate are separated by ammonium cations. For example, in NH₄Ag₃(PO₃F)₂, the structure is composed of silver–monofluorophosphate sheets, [Ag₃(PO₃F)₂]⁻, extending parallel to the (100) plane, with ammonium cations located in the interlayer space. researchgate.netresearchgate.net

Furthermore, several open-framework ammonium transition metal fluorophosphates have been synthesized. rsc.orgresearchgate.net These materials exhibit three-dimensional (3D) frameworks with channels or cavities occupied by the ammonium cations. An example is (NH₄)M₃(PO₃F)₂(PO₂F₂)F₂ (where M = Mn, Co), which features a 3D open framework with one-dimensional channels filled with ammonium cations. rsc.org These open-framework structures are of interest for their potential applications in areas such as catalysis and ion exchange.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique used for the phase identification and purity assessment of polycrystalline samples of ammonium monofluorophosphate. The synthesis of (NH₄)₂PO₃F(H₂O) is typically monitored by PXRD to ensure the desired product has been obtained. mdpi.com

PXRD is also employed in conjunction with Rietveld refinement to obtain detailed structural information from powder samples. For instance, the purity of polycrystalline samples of (NH₄)₃[PO₃F][BF₄] was confirmed using Rietveld refinement of the powder diffraction data. nih.gov This method allows for the determination of lattice parameters, atomic positions, and other structural details, which can then be compared with single-crystal data.

Electron Diffraction Techniques

While X-ray diffraction is the most common method for the structural analysis of this compound, electron diffraction techniques can, in principle, provide complementary information. Electron diffraction is particularly suited for studying very small crystals or for probing local structural details that may not be apparent in bulk analysis. However, a review of the available literature indicates that specific studies utilizing electron diffraction for the structural elucidation of pure this compound are not widely reported. The technique has been applied in broader studies of materials containing monofluorophosphates, often in combination with other analytical methods.

Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the local environment of the monofluorophosphate (PO₃F²⁻) anion.

The vibrational spectrum of the PO₃F²⁻ anion is characterized by distinct bands corresponding to the stretching and bending modes of the phosphate (B84403) and fluoride (B91410) groups. In a compound like ammonium (B1175870) tetrafluoroborate-monofluorophosphate ((NH₄)₃[PO₃F][BF₄]), the asymmetrical and symmetrical stretching vibrations of the P-O bonds are observed around 1069–1124 cm⁻¹ and 1022 cm⁻¹, respectively. acs.org The P-O scissoring vibration appears at approximately 539 cm⁻¹. acs.org The P-F stretching vibration is a key indicator of the monofluorophosphate group and is typically found at lower wavenumbers, for instance at 760 cm⁻¹ in (NH₄)₃[PO₃F][BF₄]. acs.org

In ammonium silver monofluorophosphate (NH₄Ag₃(PO₃F)₂), the P-F stretching mode (ν₁) is assigned to bands at 776 cm⁻¹ in the IR spectrum and 780 cm⁻¹ in the Raman spectrum. conicet.gov.ar The symmetric P-O stretching (ν₂) is observed at 1022 cm⁻¹ (IR) and 1025 cm⁻¹ (Raman), while the asymmetric P-O stretching (ν₄) appears around 1135 cm⁻¹ and 1165 cm⁻¹ in the IR spectrum. conicet.gov.ar

The positions of these vibrational bands can vary depending on the cation and the crystal structure. For example, the P-F stretching vibration in various monofluorophosphates has been reported over a range of frequencies, from 762 cm⁻¹ in (NH₄)₂PO₃F·NH₄NO₃ to 844 cm⁻¹ in SrPO₃F. researchgate.net This variation can be correlated with changes in the P-F bond length. researchgate.net

Table 1: Assignment of Vibrational Modes for Monofluorophosphate Anion in Selected Compounds

| Vibrational Mode | Assignment | (NH₄)₃[PO₃F][BF₄] (cm⁻¹) acs.org | NH₄Ag₃(PO₃F)₂ (cm⁻¹) conicet.gov.ar | CdPO₃F(H₂O)₂ (cm⁻¹) mdpi.com |

|---|---|---|---|---|

| ν(P-O) asymmetric | ν₄(E) | 1069-1124 | 1165, 1135 (IR) | 1148, 1115 (IR) |

| ν(P-O) symmetric | ν₂(A₁) | 1022 | 1025 (Raman), 1022 (IR) | 1026 (Raman), 1022 (IR) |

| ν(P-F) symmetric | ν₁(A₁) | 760 | 780 (Raman), 776 (IR) | 825 (IR) |

| δ(PO₃) | ν₅(E) | 539 | 572, 545 (Raman); 570, 545 (IR) | 575, 548 (IR) |

Note: Data presented is a selection from the available literature. Assignments follow the C₃ᵥ symmetry notation for the free anion.

Site-symmetry analysis is employed to understand the influence of the crystal lattice on the vibrational spectra of the PO₃F²⁻ anion. The "free" monofluorophosphate anion possesses C₃ᵥ symmetry. conicet.gov.armdpi.com In a crystalline environment, the anion occupies a specific crystallographic site with a particular site symmetry, which is a subgroup of its molecular symmetry. This can lead to the splitting of degenerate vibrational modes and the activation of modes that are inactive in the free ion.

For instance, in ammonium silver monofluorophosphate (NH₄Ag₃(PO₃F)₂), the PO₃F²⁻ anion occupies a site with C₁ symmetry. conicet.gov.ar According to group theory, this reduction in symmetry from C₃ᵥ to C₁ causes the three doubly degenerate E modes of the free anion to split into two non-degenerate A modes. conicet.gov.ar Consequently, all vibrational modes become active in both IR and Raman spectra. conicet.gov.ar This theoretical prediction is consistent with the observed spectra, where splitting of the degenerate modes is evident. conicet.gov.ar A similar analysis for CdPO₃F(H₂O)₂, where the anion also resides on a C₁ site, shows that the degenerate E modes are split, and all vibrations become IR and Raman active. mdpi.comresearchgate.net The analysis helps to confirm the local structure and interpret the complexities of the solid-state vibrational spectra. conicet.gov.armdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed structural information at the atomic level. By probing specific nuclei, it provides data on the local environment, connectivity, and internuclear distances.

¹⁹F Magic Angle Spinning (MAS) NMR is highly sensitive for characterizing fluorine-containing compounds like ammonium monofluorophosphate. The ¹⁹F NMR spectrum of a monofluorophosphate is typically characterized by a doublet, which arises from the strong scalar coupling (J-coupling) between the ¹⁹F and ³¹P nuclei within the PO₃F²⁻ anion. nasa.gov

In the solid-state ¹⁹F MAS NMR spectrum of ammonium tetrafluoroborate-monofluorophosphate, ((NH₄)₃[PO₃F][BF₄]), the signals corresponding to the fluorine in the [PO₃F] units appear at -71.43 and -73.24 ppm. acs.orgresearchgate.net The presence of two signals suggests crystallographically distinct monofluorophosphate sites in the structure. acs.org The chemical shift range for the fluorophosphate (B79755) group in various inorganic compounds generally falls between -52.5 ppm and -75 ppm. nasa.gov For comparison, in solid Hg₂PO₃F, the ¹⁹F signal appears at -73.6 ppm. acs.org The precise chemical shift and the magnitude of the J-coupling constant provide valuable structural information.

Complementing the ¹⁹F NMR data, ³¹P MAS NMR spectroscopy provides information about the phosphorus environment. The ³¹P spectrum of a monofluorophosphate also exhibits a doublet pattern due to the ¹⁹F-¹³¹P J-coupling.

For (NH₄)₃[PO₃F][BF₄], the ³¹P MAS NMR spectrum shows two signals at -2.43 and 1.79 ppm, which are attributed to the phosphorus atoms in the [PO₃F] tetrahedra. acs.org The observation of two distinct signals again points to different local environments for the monofluorophosphate anions in the crystal lattice. acs.org In solid Hg₂PO₃F, the ³¹P signal is a doublet centered at -25.0 ppm, with a large one-bond P-F coupling constant (¹JPF) of -1072 Hz. acs.org The magnitude and sign of this coupling constant are characteristic of the P-F bond in monofluorophosphates. acs.org

Table 2: Solid-State NMR Data for Selected Monofluorophosphates

| Compound | Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (¹JPF) / Hz |

|---|---|---|---|

| (NH₄)₃[PO₃F][BF₄] acs.org | ¹⁹F | -71.43, -73.24 | Not reported |

| ³¹P | -2.43, 1.79 | Not reported | |

| Hg₂PO₃F acs.org | ¹⁹F | -73.6 | -1072 |

| ³¹P | -25.0 | -1072 | |

| Ag₂PO₃F researchgate.net | ¹⁹F | Not reported | -1045 |

| ³¹P | Not reported | -1045 |

Multinuclear NMR extends the analytical capability to other elements within the compound, enabling the establishment of structural correlations between different molecular units.

In the case of (NH₄)₃[PO₃F][BF₄], ¹¹B MAS NMR spectroscopy was crucial for confirming the presence of the tetrafluoroborate (B81430) ([BF₄]⁻) anion. A single signal near 0 ppm in the ¹¹B spectrum is characteristic of tetrahedrally coordinated boron atoms. nih.gov Furthermore, heteronuclear correlation experiments like Rotational Echo Double Resonance (REDOR) can confirm spatial proximity. A ¹¹B{¹⁹F} REDOR experiment confirmed the existence of B-F bonds within the [BF₄] units. nih.gov

Similarly, ¹H NMR can probe the ammonium (NH₄⁺) cations. While not always providing high resolution in solids due to dipolar broadening, ¹H MAS NMR can give insights into the cation's environment and its involvement in hydrogen bonding. st-andrews.ac.uk

For compounds containing other metals, their respective NMR-active nuclei can be studied. For example, in the characterization of Ag₂PO₃F, ¹⁰⁹Ag MAS NMR spectroscopy was utilized. researchgate.net The study of such nuclei provides direct information about the metallic centers and their coordination. These multinuclear approaches, often used in combination, are powerful for building a comprehensive picture of the solid-state structure of complex monofluorophosphates. psu.edu

Determination of Isotropic One-Bond Coupling Constants (¹JpF)

The isotropic one-bond coupling constant (¹JpF) is a critical parameter in the nuclear magnetic resonance (NMR) spectroscopy of fluorophosphate compounds, providing insight into the nature of the phosphorus-fluorine bond. For the monofluorophosphate anion (PO₃F²⁻), this value is typically determined from ³¹P or ¹⁹F NMR spectra.

Research on various monofluorophosphate compounds has established a range for this coupling constant. In solid-state NMR studies of related silver-containing monofluorophosphates, specific ¹JpF values have been reported. For instance, in ammonium trisilver bis[fluorophosphate(V)], NH₄Ag₃(PO₃F)₂, the isotropic one-bond P-F coupling constant was determined to be -1045 Hz. Similarly, a study on dimercury(I) monofluorophosphate, Hg₂PO₃F, reported a ¹JpF value of -1072 Hz, confirming the negative sign of the coupling constant, which is a common characteristic for monofluorophosphates. The negative sign indicates the relative orientation of the nuclear spins. The magnitude of the coupling constant is influenced by the electronic environment of the P-F bond within the crystal lattice.

Chemical Reactivity, Stability, and Reaction Kinetics

Hydrolytic Stability and Degradation Pathways

The monofluorophosphate (MFP) anion, PO₃F²⁻, is known for its stability in neutral or alkaline conditions at physiological temperatures. researchgate.net However, it undergoes hydrolysis to produce fluoride (B91410) and orthophosphate ions, a process significantly influenced by environmental factors. researchgate.netresearchgate.net

The rate of hydrolysis of the monofluorophosphate anion is highly dependent on both pH and temperature. The cleavage of the P-F bond is notably accelerated in acidic environments. researchgate.net Studies have shown that the hydrolysis of MFP is relatively slow in neutral to alkaline solutions but increases as the pH becomes more acidic. researchgate.net For instance, in experimental dental plaque, the optimal pH for MFP hydrolysis by bacterial phosphatases was found to be approximately 8. researchgate.net However, the chemical (non-enzymatic) hydrolysis rate increases with decreasing pH.

The temperature also plays a crucial role in the kinetics of hydrolysis. An increase in temperature generally leads to a higher rate of hydrolysis, following Arrhenius-type behavior where the rate constant increases with temperature. datapdf.com However, one study on MFP diffusion and hydrolysis through experimental plaque found that hydrolysis was not significantly slower at 23°C compared to 37°C, suggesting that at least in that specific biological system, the effect of temperature might be less pronounced than the effect of pH. researchgate.net

Table 1: Factors Influencing Monofluorophosphate Hydrolysis

| Parameter | Effect on Hydrolysis Rate | Notes |

| pH | Rate increases significantly in acidic conditions. researchgate.net | Enzymatic hydrolysis can have different pH optima, often in the neutral to alkaline range. researchgate.net |

| Temperature | Rate generally increases with temperature. datapdf.com | The magnitude of the effect can vary depending on the system. researchgate.net |

The cleavage of the covalent bond between phosphorus and fluorine in the monofluorophosphate anion is a critical step in its degradation. The mechanism of this cleavage is thought to involve a nucleophilic attack on the phosphorus atom. datapdf.com In aqueous solutions, water molecules can act as the nucleophile.

The reaction can proceed through different pathways depending on the conditions. In acidic solutions, the monofluorophosphate ion can become protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. It has been suggested that in acidic solutions, MFP might form a cyclic trimolecular structure, similar to trimetaphosphate, and the hydrolysis of this structure could explain complexities in the observed release rates of fluoride and orthophosphate. karger.com

In enzymatic hydrolysis, as seen with alkaline phosphatase, the enzyme's active site facilitates the cleavage. nih.govchem-soc.si The enzyme provides a specific environment and functional groups that lower the activation energy for the hydrolysis reaction. chem-soc.si For non-enzymatic hydrolysis, the prevailing mechanism is influenced by the nature of the nucleophile, the electrophile, and the solvent. chem-soc.si For phosphate (B84403) monoesters, a dissociative mechanism, where the bond to the leaving group is largely broken before the new bond with the nucleophile forms, is common. chem-soc.si

The presence of other ions in solution can influence the rate of MFP hydrolysis. Some studies have investigated the effect of various ions on this process. For instance, it has been noted that calcium ions can increase the rate of hydrolysis at very low pH. karger.com This catalytic effect might be due to the formation of a complex with the monofluorophosphate ion, which facilitates the cleavage of the P-F bond.

Conversely, certain buffer systems can inhibit hydrolysis. Acetate buffers at a pH of 5.2 are known to inhibit the hydrolysis of monofluorophosphate. rsc.org In a study examining the effect of various potential activating or inhibiting ions at concentrations of 0.1 and 1.0 mmol/l on MFP hydrolysis in experimental plaque, the effects were found to be small and not statistically significant. researchgate.net This suggests that while specific ions can play a role, their impact may be context-dependent and influenced by other factors like pH and the presence of biological catalysts.

Anion Exchange and Interfacial Chemistry

The monofluorophosphate anion (PO₃F²⁻) can participate in anion exchange reactions and exhibits complex interfacial chemistry, particularly with apatitic mineral surfaces like tooth enamel. karger.com The interaction is not a simple static equilibrium but a dynamic process involving multiple ionic species in the aqueous phase and potential non-homogeneity of the solid surface. karger.com

One of the proposed mechanisms for the interaction of MFP with apatitic substrates is the direct interchange of MFP groups for orthophosphate or HPO₄²⁻ groups on the apatite surface. karger.comnih.gov This process is distinct from initial hydrolysis followed by fluoride ion interaction. This direct exchange has been supported by experiments where observed increases in orthophosphate did not correlate with the expected amounts from the hydrolytic cleavage of MFP. karger.com Ion chromatography is a key technique used to separate and analyze monofluorophosphate from its impurities and other ions like fluoride and orthophosphate, which is essential for studying these exchange processes. bath.ac.ukresearchgate.netnih.gov

The isoelectronic and isostructural relationship between the monofluorophosphate (PO₃F²⁻) and sulfate (B86663) (SO₄²⁻) anions means they can exhibit similar chemical behaviors, including solubilities and reaction pathways. researchgate.net This similarity can be relevant in competitive anion exchange scenarios.

Electrochemical Behavior and Redox Processes

The monofluorophosphate anion is generally considered electrochemically stable, meaning it is not easily oxidized or reduced. Its electrochemical behavior has been explored in the context of materials for lithium-ion and sodium-ion batteries. acs.org For example, compounds like Na₂FePO₄F, which contain the monofluorophosphate group, have been investigated as positive electrode materials. acs.org In these systems, the electrochemical processes typically involve the redox activity of the transition metal (e.g., Fe²⁺/Fe³⁺) rather than the monofluorophosphate anion itself. acs.orgnih.gov

Investigations into related phosphate systems like NaFePO₄ have shown that while the primary redox process involves the iron ions, there can be a "weak" anionic redox reaction involving oxygen ions, though the phosphorus ions remain inconspicuous. nih.gov This suggests that while the P-O and P-F bonds within the monofluorophosphate anion are very stable, the broader chemical environment can induce subtle electronic changes under electrochemical stress.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. mpg.de Instead of tackling the complex many-body wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally feasible for large systems. mpg.de The core of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system uniquely determines its properties. mpg.de

DFT calculations are instrumental in understanding the electronic properties of materials like ammonium (B1175870) monofluorophosphate. These calculations can reveal the distribution of electrons within the crystal lattice and the nature of the chemical bonds. For instance, deformation charge density calculations, which compare the electron density before and after bond formation, can illustrate the charge transformation and the shape of electrons in a chemical bond. youtube.com

Key electronic properties derived from DFT include the density of states (DOS) and the band structure. The DOS describes the number of available electronic states at each energy level. youtube.com For insulators and semiconductors, a significant feature is the band gap, the energy difference between the top of the valence band and the bottom of the conduction band. mpg.de Standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are known to often underestimate the band gap in these materials. mpg.delu.lv More advanced hybrid functionals, which incorporate a portion of Hartree-Fock exchange, can provide more accurate band gap predictions that align better with experimental data. lu.lv In fluorooxoborates, for example, the top of the valence band is primarily determined by oxygen and fluorine p-orbitals, while the bottom of the conduction band is shaped by the metallic and boron/phosphorus atoms. acs.org

Table 1: Key Concepts in DFT for Electronic Structure Analysis

| Concept | Description | Relevance to Ammonium Monofluorophosphate |

|---|---|---|

| Electron Density | The fundamental variable in DFT, representing the probability of finding an electron at a specific point in space. mpg.de | Determines all ground-state properties of the compound. |

| Kohn-Sham Equations | A set of equations that describe a fictitious system of non-interacting electrons with the same density as the real system. aps.org | Provides a practical framework for calculating the electronic structure and total energy. |

| Density of States (DOS) | A plot showing the number of electronic states available at different energy levels. youtube.com | Reveals the distribution of ammonium, monofluorophosphate, and counter-ion orbitals and helps identify the material as a metal, semiconductor, or insulator. |

| Band Gap | The energy range in a solid where no electronic states can exist. mpg.de | A crucial parameter determining the material's electronic and optical properties. DFT is used to predict this value. |

| Deformation Charge Density | The difference in electron density distribution before and after the formation of chemical bonds. youtube.com | Visualizes charge transfer and the nature (ionic, covalent) of bonding between the ammonium cation and the monofluorophosphate anion. |

Computational Modeling of Anion Site Order and Lattice Dynamics

Computational approaches, often combining DFT with group theoretical techniques, can explore different possible arrangements of the PO₃F²⁻ anion and the ammonium cation (NH₄⁺) in the lattice. researchgate.net These models help determine the most energetically favorable configuration and understand the factors that stabilize a particular ordering scheme. For instance, in related oxyfluorides, computational studies have detailed the sequence of order-disorder and displacive transitions observed experimentally. researchgate.net

Lattice dynamics, the study of the collective vibrations of atoms in a crystal, is also modeled computationally. These calculations can predict the vibrational frequencies (phonons) of the crystal lattice. The results are directly comparable to experimental spectroscopic data (like IR and Raman spectra) and provide a deeper understanding of the vibrational modes associated with the ammonium cation and the monofluorophosphate anion. This includes stretching and bending modes of the N-H bonds in NH₄⁺ and the P-O and P-F bonds in PO₃F²⁻.

Prediction of Structural and Spectroscopic Properties

Computational chemistry allows for the ab initio (from first principles) prediction of the structural and spectroscopic properties of this compound. By minimizing the total energy of the system, DFT and other methods can calculate the equilibrium geometry, including lattice parameters and the precise positions of atoms within the unit cell. lu.lv

These predicted structural parameters can be compared with experimental data from X-ray diffraction to validate the computational model. For the monofluorophosphate anion (PO₃F²⁻) itself, a survey of numerous crystal structures has established average experimental bond lengths and angles. researchgate.netresearchgate.net Computational models aim to reproduce these values, providing a measure of their accuracy.

Table 2: Experimental Structural Data for the Monofluorophosphate (PO₃F²⁻) Anion

| Parameter | Mean Value | Source |

|---|---|---|

| P–O Bond Length | 1.506(13) Å | researchgate.netresearchgate.net |

| P–F Bond Length | 1.578(20) Å | researchgate.netresearchgate.net |

| O–P–O Angle | 113.7(1.7)° | researchgate.netresearchgate.net |

Data compiled from a survey of 88 independent PO₃F²⁻ anions. researchgate.netresearchgate.net

Similarly, vibrational frequencies from IR and NMR spectra can be computationally predicted. The calculated frequencies correspond to specific atomic motions, aiding in the assignment of experimentally observed spectral bands. acs.orgresearchgate.net For example, calculations can distinguish between the stretching and bending vibrations of the P-O and P-F bonds. acs.org In solid-state NMR, computational chemistry helps predict chemical shifts and coupling constants, such as the characteristic one-bond P-F coupling constant (¹JPF), which has been measured in various monofluorophosphates. researchgate.netacs.org

Table 3: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| [NH₄]⁺ | N-H Stretching | 2919–3363 | acs.org |

| [PO₃F]²⁻ | P-O Asymmetrical Stretching | 1069–1124 | acs.org |

| [PO₃F]²⁻ | P-O Symmetrical Stretching | 1022 | acs.org |

| [PO₃F]²⁻ | P-F Stretching | 760-844 | acs.orgresearchgate.net |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques, including Ion Chromatography

Ion chromatography (IC) has emerged as a powerful and reliable technique for the analysis of anions and cations, including monofluorophosphate. researchgate.netthermofisher.com It offers significant advantages over traditional methods, such as being less labor-intensive and having a high degree of automation. researchgate.net IC is particularly useful for separating monofluorophosphate from its potential hydrolysis products, fluoride (B91410) and orthophosphate, as well as other ions that may be present in a sample. researchgate.net

One of the key benefits of ion chromatography is its ability to perform simultaneous analysis of multiple ions in a single run. researchgate.net This is achieved by using a high-performance anion-exchange resin and a suitable eluent, often a hydroxide (B78521) or carbonate/bicarbonate solution. thermofisher.comlcms.cz The separation is based on the different affinities of the ions for the stationary phase of the column. After separation, the ions are detected, typically by suppressed conductivity detection, which provides excellent sensitivity. lcms.cz

The United States Pharmacopeia (USP) has approved a validated ion chromatography method for the quantification of monofluorophosphate content in sodium monofluorophosphate. lcms.cz This method utilizes a specific column (Metrosep A Supp 16 - 250/4.0) and a hydroxide gradient to achieve the necessary separation from sulfate (B86663). lcms.cz The sample preparation for IC analysis is often straightforward, typically involving dilution and filtration. researchgate.netlcms.cz

Table 1: Ion Chromatography Method Parameters for Monofluorophosphate Analysis

| Parameter | Value | Reference |

| Column | IonPac AS11, Metrosep A Supp 16 - 250/4.0 | thermofisher.com, lcms.cz |

| Eluent | Hydroxide or Carbonate/Bicarbonate Gradient | thermofisher.com, lcms.cz |

| Detection | Suppressed Conductivity | lcms.cz |

| Sample Preparation | Dilution and Filtration | researchgate.net, lcms.cz |

Research has demonstrated the successful application of IC for the determination of monofluorophosphate in various products. For instance, a study on the analysis of toothpaste showed that IC could simultaneously quantify fluoride, monofluorophosphate, chloride, nitrate, orthophosphate, and sulfate with a total analysis time of 25 minutes. researchgate.net The method was validated for accuracy and precision, with spiked recoveries for the anions ranging from 88-108%. researchgate.net

Flow Injection Analysis Coupled with Spectrophotometry

Flow injection analysis (FIA) is an automated analytical technique that involves injecting a sample into a continuously flowing carrier stream. libretexts.org This method is known for its high sample throughput, reproducibility, and minimal sample consumption. When coupled with spectrophotometry, FIA provides a rapid and sensitive means for the determination of various analytes, including the ammonium (B1175870) ion.

A common approach for ammonium determination using FIA is the Berthelot reaction, where ammonium ions react with a phenolic compound and an oxidizing agent in an alkaline medium to form a colored indophenol (B113434) derivative. aitech.ac.jp The intensity of the color, which is proportional to the ammonium concentration, is then measured spectrophotometrically. aitech.ac.jp To enhance the sensitivity of this reaction, modifications such as the addition of acetone (B3395972) have been proposed. aitech.ac.jp

For the analysis of monofluorophosphate, a rapid FIA method has been developed that involves the on-line hydrolysis of monofluorophosphate ions by immobilized alkaline phosphatase. The resulting orthophosphate ions are then determined spectrophotometrically using the molybdenum blue method. This method is precise, with a relative standard deviation of 0.7%, and fast, with a sampling rate of 72 samples per hour. The detection limit is 4.0 x 10⁻⁶ mol/L. nih.gov

Table 2: Performance Characteristics of a Flow Injection Analysis Method for Monofluorophosphate

| Parameter | Value | Reference |

| Principle | On-line enzymatic hydrolysis and spectrophotometric detection of orthophosphate | nih.gov |

| Sampling Rate | 72 samples per hour | nih.gov |

| Detection Limit | 4.0 x 10⁻⁶ mol/L | nih.gov |

| Relative Standard Deviation | 0.7% | nih.gov |

| Linear Range | 4.0 x 10⁻⁵ to 6.0 x 10⁻⁴ mol/L | nih.gov |

The interference of other ions in the sample can be a concern in FIA. However, the use of complexing agents, such as citrate, can effectively remove the interference of many foreign ions. aitech.ac.jp The application of FIA for the determination of ammonium in various water samples, including river, lake, and sea water, has been successfully demonstrated. aitech.ac.jp

Quantitative NMR Spectroscopy for Complex Chemical Matrices

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique that can be used for the direct quantification of chemical species in solution. acanthusresearch.com Unlike many other analytical methods, qNMR is a primary ratio method, meaning that the signal intensity is directly proportional to the number of nuclei and the molar concentration of the analyte, often without the need for identical reference standards. acanthusresearch.com This makes it particularly valuable for the analysis of complex mixtures and for purity assessments.

Both phosphorus-31 (³¹P) and fluorine-19 (¹⁹F) NMR are highly suitable for the analysis of ammonium monofluorophosphate, as both nuclei are 100% naturally abundant and have high sensitivity. acanthusresearch.comresearchgate.net The chemical shifts in ³¹P and ¹⁹F NMR spectra are highly sensitive to the chemical environment, allowing for the differentiation of the monofluorophosphate ion from other phosphorus- or fluorine-containing compounds that may be present in the sample. researchgate.netacs.org

In a typical qNMR experiment, a known amount of an internal standard is added to the sample. acanthusresearch.com The concentration of the analyte is then determined by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard. For the analysis of monofluorophosphate, the characteristic doublet signal arising from the coupling between the phosphorus and fluorine nuclei provides a unique spectral signature for quantification. acs.org Solid-state NMR studies have shown a P-F coupling constant (J_PF) of -1072 Hz for dimagnesium monofluorophosphate. acs.org

Table 3: Key Features of qNMR for this compound Analysis

| Feature | Description | Reference |

| Nuclei | ³¹P and ¹⁹F | researchgate.net, acanthusresearch.com |

| Principle | Direct proportionality between signal integral and molar concentration | acanthusresearch.com |

| Quantification | Internal or external standard method | acanthusresearch.com |

| Advantages | High selectivity, no need for chromophores, direct measurement | researchgate.net, acanthusresearch.com |

| Application | Purity determination, analysis in complex matrices | researchgate.net, acanthusresearch.com |

Quantitative NMR has been successfully applied to the direct determination of sodium fluoride and sodium monofluorophosphate in toothpaste, demonstrating its utility as a simple, fast, and interference-free analytical method for complex matrices. researchgate.net The non-destructive nature of qNMR and its ability to provide structural information simultaneously with quantitative data make it an invaluable tool in chemical analysis. chemrxiv.org

Coordination Chemistry and Complex Formation

Monofluorophosphate Anion as a Ligand

The monofluorophosphate anion, PO₃F²⁻, is a tetrahedral oxyanion that can coordinate to metal centers in various ways. researchgate.net It can act as a monodentate ligand, coordinating through one of its oxygen atoms. In some instances, it can also function as a bridging ligand, connecting two or more metal centers. This bridging can occur through two oxygen atoms or an oxygen and a fluorine atom, although the latter is less common.

In many structures, the monofluorophosphate anion contributes to the formation of low-dimensional magnetic systems by acting as "chemical scissors," promoting the formation of chains or layers of metal polyhedra. researchgate.net

Formation of Metal-Monofluorophosphate Complexes

Metal-monofluorophosphate complexes are typically synthesized through hydrothermal methods or precipitation reactions from aqueous solutions. researchgate.netbham.ac.uk For instance, a systematic study yielded twelve new or re-determined monofluorophosphate compounds by reacting metal salts with a monofluorophosphate solution. researchgate.net Another common method involves the reaction of a metal fluoride (B91410) with a metaphosphate or the reaction of phosphoric acid with metal fluorides in molten urea (B33335). wikipedia.org

The formation of these complexes is influenced by several factors, including the nature of the metal cation, the reaction temperature, and the presence of other anions. For example, the synthesis of alkali metal iron fluorophosphates using ionic liquids as the reaction medium resulted in a variety of structures, from dense frameworks to open frameworks. nih.gov

A wide range of metal-monofluorophosphate complexes have been synthesized and characterized. A study detailed the synthesis of several ammonium-containing metal monofluorophosphates, including (NH₄)₂M(PO₃F)₂(H₂O)₂ where M can be Magnesium (Mg), Manganese (Mn), or Cobalt (Co), as well as NH₄Cr(PO₃F)₂(H₂O)₆ and others. researchgate.net These compounds demonstrate the ability of the monofluorophosphate anion to form stable complexes with various transition metals.

Structural Diversity in Hybrid Anionic Frameworks

The combination of the monofluorophosphate anion with other anionic groups, such as phosphates, fluorides, or even tetrafluoroborates, leads to the formation of hybrid anionic frameworks with remarkable structural diversity. researchgate.netnih.gov This diversity arises from the different coordination modes of the anions and their ability to link metal centers into one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.netnih.gov

For example, in the family of alkali metal iron fluorophosphates, the dimensionality of the structure varies from a dense 3D structure in NaFe(PO₃F)₂ to 1D strands in RbFe(PO₃F)(PO₂(OH)F)(PO₂(OH)₂), 2D layers in (C₂pyr)LiFe(PO₃F)₃(PO₂F₂)F, and open 3D frameworks in LiFe(PO₃F)(PO₂F₂)F and Cs₀.₇₅Fe(PO₂.₇₅(OH)₀.₂₅F)(PO₂F₂)₂. nih.gov This structural plethora is influenced by the size of the alkali metal cation and the use of ionic liquids as structure-directing agents. nih.gov

The introduction of the monofluorophosphate anion can also lead to the formation of mixed-anion compounds where it coexists with other anions in an isolated or linked fashion. nih.gov An example is the compound (NH₄)₃[PO₃F][BF₄], which is the first example of a fluoroborate-fluorophosphate, where isolated [PO₃F]²⁻ and [BF₄]⁻ tetrahedra are present in the crystal structure. nih.gov This ability to form hybrid frameworks opens up possibilities for designing new materials with tailored properties. researchgate.net

Applications As Precursors in Advanced Materials Synthesis

Synthesis of Novel Fluorophosphates and Mixed-Anion Compounds

Ammonium (B1175870) monofluorophosphate is a key starting material for the creation of new fluorophosphate (B79755) and mixed-anion compounds. The monofluorophosphate anion (PO₃F²⁻) can act as a "chemical scissor," helping to create low-dimensional spin structures, particularly when combined with alkali metal cations. researchgate.net The isolated nature of fluorinated units like [PO₃F] and [PO₂F₂] often leads to zero-dimensional structures, in contrast to the high degree of polymerization possible with [PO₄] units in traditional phosphates. nih.govacs.org

A primary method involves using (NH₄)₂PO₃F·H₂O, which can be synthesized directly through a facile fluorination of phosphoric acid (H₃PO₄) with ammonium bifluoride (NH₄HF₂), followed by precipitation with ethanol (B145695). psu.edu This hydrated form of ammonium monofluorophosphate is then dissolved and reacted with various metal salts to precipitate novel compounds. mdpi.com For instance, single crystals of several complex fluorophosphates have been successfully synthesized using this precursor. mdpi.com

The combination of different anion groups is a common strategy for creating new materials with unique properties. nih.govresearchgate.netrsc.org A notable example is the synthesis of ammonium tetrafluoroborate-monofluorophosphate, (NH₄)₃[PO₃F][BF₄], which was the first fluoroborate-fluorophosphate to be characterized. nih.govacs.org This compound, created through the strategy of introducing fluorine into borates and phosphates, represents a new branch of mixed-anion compounds. nih.gov

Table 1: Examples of Novel Fluorophosphates Synthesized from this compound Precursors

| Resulting Compound | Synthesis Method | Reference |

|---|---|---|

| (NH₄)₂M(PO₃F)₂(H₂O)₂ (M = Mg, Co, Mn) | Reaction of (NH₄)₂PO₃F(H₂O) with respective metal salts. | mdpi.com |

| (NH₄)₂Ni(PO₃F)₂(H₂O)₆ | Reaction of (NH₄)₂PO₃F(H₂O) with nickel salt solution. | mdpi.com |

| NH₄Cr(PO₃F)₂(H₂O)₆ | Reaction of (NH₄)₂PO₃F(H₂O) with chromium salt solution. | mdpi.com |

| (NH₄)M₃(PO₃F)₂(PO₂F₂)F₂ (M = Mn, Co) | Hydrothermal synthesis under fluoride-rich conditions. | researchgate.net |

| (NH₄)₃[PO₃F][BF₄] | Reaction involving fluorine introduction into borates and phosphates. | nih.govacs.org |

Precursors for Energy Storage Materials, notably Cathode Materials

This compound and its derivatives are explored as precursors for energy storage materials, especially for the cathodes in lithium-ion and sodium-ion batteries. acs.org The incorporation of the fluorophosphate group into cathode materials can lead to higher operating voltages compared to conventional phosphate (B84403) materials. researchgate.net Precursor Cathode Active Material (pCAM) is an engineered, high-value material that is combined with lithium hydroxide (B78521) to create the final Cathode Active Material (CAM). innovationnewsnetwork.com

While direct synthesis of some lithium-containing cathode materials can be difficult, sodium-containing counterparts are often used as precursors for a subsequent chemical or electrochemical exchange of sodium (Na) for lithium (Li). acs.org The synthesis of fluorophosphate compounds, such as LiVPO₄F, often involves a two-step reaction method starting with precursors like vanadium pentoxide and ammonium dihydrogen phosphate to first create VPO₄, which is then further reacted. acs.org

The use of mixed-anion compounds, including fluorophosphates, is a strategy to tune the structural, electric, and electrochemical properties of materials for energy applications. rsc.org Research has also been conducted on microencapsulating phase change materials (PCMs) for thermal energy storage, such as using a spray-drying method to create polylactic acid/sodium monofluorophosphate microcapsules. mdpi.com Furthermore, fluoride (B91410) salts are generally considered for thermal energy storage applications in high-temperature ranges. nasa.gov Highly concentrated ammonium salt electrolytes, such as ammonium trifluoromethanesulfonate (B1224126) (NH₄CF₃SO₃), have also been studied for their potential in high-performance aqueous ammonium-ion batteries. nih.gov

Table 2: Role of (Fluoro)phosphate Precursors in Energy Storage Materials

| Application Area | Precursor/Compound Mentioned | Function/Significance | Reference |

|---|---|---|---|

| Cathode Materials | Fluorophosphate compounds | Can increase operating voltage. | researchgate.net |

| Cathode Materials | Sodium-containing fluorophosphates | Can be used as intermediates for synthesizing lithium-based cathodes. | acs.org |

| Cathode Materials | Precursor Cathode Active Material (pCAM) | High-value intermediate for producing Cathode Active Material (CAM). | innovationnewsnetwork.com |

| Thermal Energy Storage | Sodium monofluorophosphate | Used in microencapsulated phase change materials. | mdpi.com |

| Ammonium-ion Batteries | Ammonium trifluoromethanesulfonate | Used as a highly concentrated electrolyte. | nih.gov |

Role in Modifying or Stabilizing Inorganic Matrices (e.g., Cements, Amorphous Calcium Carbonate)

Monofluorophosphates derived from precursors like this compound play a role in modifying and stabilizing inorganic matrices such as cements and amorphous calcium carbonate (ACC). The introduction of monofluorophosphate ions can inhibit the formation of calcium carbonate scale on surfaces, a significant issue in many industrial water systems. google.com

In the context of cements, research has explored the inclusion of fluorophosphates into gypsum systems. A modified gypsum system, Ca(SO₄)ₓ(PO₃F)₁₋ₓ·2H₂O, has been successfully synthesized via a precipitation reaction. bham.ac.uk Initial findings suggest that cements formed with calcium fluorophosphates exhibit greater water stability, addressing a key limitation in the broader application of gypsum. bham.ac.uk Studies have also investigated the interaction between sodium monofluorophosphate and hardened cement paste, noting that such treatments can modify carbonate phases. researchgate.netornl.gov The use of phosphate-based inhibitors, such as ammonium phosphate, has been recommended to mitigate the corrosion of steel rebar in concrete by transforming unstable iron oxides into more stable forms. researchgate.net

Furthermore, monofluorophosphates contribute to the stabilization of amorphous calcium carbonate (ACC), a highly unstable precursor to crystalline calcium carbonate. bham.ac.ukamorphical.com Research indicates that the crystallization of ACC is inhibited when exposed to appropriate levels of fluorophosphate species. bham.ac.uk This stabilizing effect is crucial, as ACC is often used by organisms as a temporary mineral storage or as a structural component. nih.gov The stabilization mechanism is thought to involve the binding of phosphate groups to the ACC surface, preventing its conversion to more stable crystalline forms like calcite. amorphical.comnih.gov

Catalytic Material Development Precursors

While direct application of this compound as a catalyst precursor is less documented, related fluorine-containing phosphorus compounds are recognized for their catalytic activity. For instance, fluorophosphoric acid has been demonstrated as a versatile and effective catalyst for the synthesis of various benzazoles under mild conditions. tandfonline.com The development of such acid catalysts highlights the potential of fluorinated phosphorus compounds in promoting chemical reactions. tandfonline.com

The synthesis of catalytically active materials can also involve ammonium-based fluorine compounds as reagents. One study reported on the post-synthesis and catalytic properties of fluorine-planted MWW-type titanosilicate, where ammonium fluoride was used. thegoodscentscompany.com This suggests that ammonium salts containing fluoride can serve as effective agents for modifying the structure and function of materials to impart catalytic properties.

Environmental Chemistry and Remediation Research

Environmental Persistence and Transformation Studies

The environmental fate of ammonium (B1175870) monofluorophosphate is intrinsically linked to the stability of the monofluorophosphate (MFP) ion (PO3F²⁻). While specific studies on the environmental persistence and transformation of the ammonium salt are limited, the behavior of the MFP anion is informative. The monofluorophosphate ion can undergo hydrolysis to produce phosphate (B84403) and fluoride (B91410) ions. researchgate.net The rate of this transformation is influenced by environmental conditions such as pH and the presence of enzymes.

In the environment, organophosphorus compounds, a broad category that includes some fluorine-containing compounds, can exhibit varying degrees of persistence. iwaponline.com For instance, the half-life of some fluorinated pesticides in soil can be as short as a few days, a characteristic intentionally designed to reduce environmental stability. acs.orgnih.gov This contrasts with the longer persistence of some chlorinated compounds. acs.orgnih.gov The environmental stability of a compound is a critical factor in assessing its potential for long-term impact. acs.orgnih.gov

The introduction of fluorine into molecules can significantly alter their environmental behavior. acs.orgnih.gov While organofluorine compounds are rare in nature, their industrial production and use have led to their presence in the environment. acs.orgnih.gov The strong carbon-fluorine bond contributes to the stability of many of these compounds. acs.orgnih.gov However, the monofluorophosphate ion is an inorganic species, and its persistence is governed by different chemical principles than those of organofluorine compounds.

Molecular Identification of Monofluorophosphate Species in Environmental Samples

The accurate identification and quantification of monofluorophosphate in environmental matrices are crucial for understanding its distribution and fate. Various analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a powerful tool for identifying and quantifying fluorine-containing compounds, including monofluorophosphate, in complex environmental samples like industrial wastewater. researchgate.netrsc.org This technique is advantageous because it provides information about the chemical environment of the fluorine atom, allowing for the differentiation between various fluoride species such as free fluoride ions (F⁻), monofluorophosphate (PO₃F²⁻), and tetrafluoroborate (B81430) (BF₄⁻). researchgate.netrsc.org The non-overlapping resonances of fluoride compounds with those of ¹³C and ¹H make ¹⁹F NMR particularly suitable for analyzing complex mixtures. researchgate.net

Chromatographic Methods: Ion chromatography (IC) is a common method for the determination of monofluorophosphate, often used in quality control of products like toothpaste. researchgate.netmetrohm.com High-performance liquid chromatography (HPLC) with a photodiode array detector is another technique that can be used to determine monofluorophosphate along with other phosphate species. acs.org Capillary electrophoresis (CE) with indirect UV detection has also been shown to be a rapid and simple method for analyzing monofluorophosphate and fluoride. researchgate.net

A study on electroplating effluents utilized a combination of ¹⁹F NMR and chemical tests to identify the primary forms of fluoride. The analysis revealed that F⁻ and BF₄⁻ were the main fluoride species in the raw wastewater and treated effluents. rsc.org While this study did not specifically identify monofluorophosphate, it demonstrates the utility of combining analytical techniques for comprehensive speciation in industrial wastewater. rsc.org

Defluoridation and Removal Strategies in Industrial Effluents

Industrial wastewater from sectors such as electroplating, semiconductor manufacturing, and the glass industry can contain significant concentrations of fluoride, including complex fluoride species. rsc.orgsaltworkstech.com The removal of these compounds is essential to meet increasingly stringent environmental discharge limits. rsc.org A variety of methods have been developed for the defluoridation of industrial effluents, each with its own advantages and limitations. saltworkstech.comresearchgate.neteeer.org

Precipitation and Coagulation: A widely used method for treating high concentrations of fluoride in industrial wastewater is chemical precipitation. saltworkstech.com This typically involves the addition of calcium compounds, such as lime (Ca(OH)₂) or calcium chloride (CaCl₂), to precipitate calcium fluoride (CaF₂). saltworkstech.comservyeco.com This process can reduce fluoride concentrations to around 8–20 mg/L. saltworkstech.com To achieve lower discharge limits, a subsequent coagulation step using aluminum-based coagulants like polyaluminum chloride (PAC) is often necessary. rsc.orgsaltworkstech.com This combined approach can also remove other contaminants like heavy metals. saltworkstech.com

Ion Exchange: Ion exchange is another effective technology for fluoride removal, particularly for polishing effluents to meet low concentration limits. rsc.orgsaltworkstech.comeeer.org Strongly basic anion exchange resins can be used to selectively remove fluoride ions and complex fluoride anions like BF₄⁻ from wastewater. rsc.org Research has shown that certain resins exhibit high selectivity for BF₄⁻ over common anions like chloride and sulfate (B86663), attributed to the low hydration energy of the BF₄⁻ ion. rsc.org

Adsorption: Adsorption onto various materials is a well-studied method for water defluoridation. fluorideresearch.org While often applied to groundwater, it is also a viable option for industrial wastewater, especially for lower initial fluoride concentrations. researchgate.net

Membrane Processes: Membrane-based technologies such as reverse osmosis and electrodialysis are also employed for fluoride removal. saltworkstech.comresearchgate.net These methods can be highly effective but may have higher operational costs. researchgate.net

Emerging Technologies: Research continues to explore more efficient and cost-effective defluoridation methods. For instance, electrocoagulation using iron or aluminum electrodes has shown potential for the effective removal of fluoride from water and wastewater. fluorideresearch.org Additionally, specialized products have been developed that act as cationic coagulation aids to enhance the removal of fluorides during settling processes, reportedly achieving removal rates greater than 95%. servyeco.com

The selection of a particular defluoridation strategy depends on several factors, including the initial fluoride concentration, the presence of other pollutants, the required final concentration, and economic considerations. researchgate.neteeer.org

Table of Research Findings on Defluoridation Strategies

| Technology | Target Pollutant | Key Findings | Reference |

|---|---|---|---|

| Precipitation with Coagulation | Fluoride | Calcium fluoride precipitation followed by aluminum-based coagulation can reduce fluoride to less than 5 mg/L. | saltworkstech.com |

| Ion Exchange | BF₄⁻ | Strongly basic anion exchange resin D201 showed a maximum adsorption capacity of 257.25 mg/g for BF₄⁻ at 298 K. | rsc.org |

| Electrocoagulation | Fluoride | Effective fluoride removal can be achieved with both iron and aluminum electrodes. | fluorideresearch.org |

| Specialized Coagulants | Fluoride | Cationic coagulation aids can achieve fluoride removal rates greater than 95%. | servyeco.com |

Future Research Trajectories and Unanswered Questions

Exploration of Novel Synthetic Routes and Scalability Challenges

Current synthetic methodologies for ammonium (B1175870) monofluorophosphate often rely on conventional batch processes, which can present limitations in terms of efficiency, purity, and scalability. Future research is expected to focus on the development of innovative and more sustainable synthetic strategies.

One promising avenue is the adaptation of continuous flow synthesis . This technique, which has shown success in the production of other inorganic compounds like metal ammonium phosphates, offers potential advantages such as improved reaction control, enhanced safety, and higher throughput. nih.gov The development of a continuous flow process for ammonium monofluorophosphate could lead to a more cost-effective and scalable manufacturing process. Another area of exploration is mechanochemical synthesis , a solvent-free method that utilizes mechanical energy to induce chemical reactions. While not yet reported for this compound, its application in the synthesis of other complex fluorides suggests its potential as a green and efficient alternative to traditional solvent-based methods. researchgate.net

A significant challenge in the synthesis of pure this compound is the removal of impurities. One documented method for obtaining a pure ammonium salt involves ion exchange chromatography followed by precipitation with ethanol (B145695) and prolonged drying under high vacuum . bath.ac.uk While effective at the laboratory scale, the scalability of this purification technique for industrial production remains a considerable hurdle. Future research should address the development of more efficient and economically viable purification methods suitable for large-scale manufacturing.

The table below summarizes potential novel synthetic routes and their associated challenges.

| Synthetic Route | Potential Advantages | Scalability Challenges |

| Continuous Flow Synthesis | Improved control, enhanced safety, higher throughput | Reactor design, optimization of flow parameters, potential for blockages |

| Mechanochemical Synthesis | Solvent-free, energy-efficient, potentially faster reaction times | Heat dissipation, control over particle size and morphology, reactor wear |

| Ion Exchange Chromatography | High purity of the final product | High cost of resins, regeneration of resins, large solvent volumes |

Further research into the techno-economic analysis of these and other novel synthetic routes is crucial to determine their industrial viability.

Advanced In Situ Characterization Under Reactive Conditions

A deeper understanding of the formation mechanisms and reaction kinetics of this compound is essential for optimizing its synthesis and controlling its properties. Advanced in situ and operando characterization techniques are powerful tools for probing chemical and physical transformations as they occur.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F and ³¹P NMR, has proven to be a valuable technique for studying the formation of fluorophosphate (B79755) compounds. For instance, in situ NMR has been successfully employed to identify prenucleation building units and follow the crystallization process of titanium fluorophosphates under hydrothermal conditions. acs.org A similar approach could provide unprecedented insights into the reaction pathways, intermediate species, and crystallization kinetics of this compound synthesis. The ability to monitor both the liquid and solid phases simultaneously during crystallization can reveal crucial details about the transformation process. cardiff.ac.uk

Operando spectroscopy , which combines a characterization technique with a simultaneous measurement of the material's performance, offers another exciting frontier. Techniques such as operando Infrared (IR) spectroscopy could be used to probe surface adsorbates and chemical changes during synthesis or catalytic reactions involving monofluorophosphates. ornl.gov This would allow for the direct correlation of structural changes with reaction conditions and product formation in real-time.

The following table outlines advanced in situ characterization techniques and their potential applications in the study of this compound.

| Technique | Potential Application | Information Gained |

| In situ ¹⁹F and ³¹P NMR | Monitoring synthesis and crystallization | Identification of intermediates, reaction kinetics, phase transformations |